Fenbenicillin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenbenicillin is synthesized through the acylation of 6-aminopenicillanic acid with phenoxyphenylacetyl chloride. The reaction typically occurs in an aqueous medium with a suitable base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in its structure, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can take place at the phenoxy group, where nucleophiles replace the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted penicillin derivatives depending on the nucleophile used.
Scientific Research Applications
Fenbenicillin has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of penicillin derivatives.
Biology: this compound is employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by penicillin-sensitive strains.
Mechanism of Action
Fenbenicillin exerts its antibacterial effect by inhibiting the synthesis of bacterial cell walls. It acylates the penicillin-sensitive transpeptidase enzyme, preventing the formation of cross-links between peptidoglycan strands, which are essential for bacterial cell wall integrity. This inhibition leads to the lysis and death of the bacterial cells .
Comparison with Similar Compounds
Penicillin G (Benzylpenicillin): Similar in structure but less acid-stable and not orally active.
Amoxicillin: A broader spectrum of activity but similar mechanism of action.
Carbenicillin: Effective against a wider range of bacteria, including Pseudomonas species, but less stable in acidic conditions.
Uniqueness: Fenbenicillin’s uniqueness lies in its acid stability and oral activity, making it more convenient for oral administration compared to other penicillins that require parenteral administration. Its effectiveness against penicillin-sensitive staphylococcal infections also sets it apart from other penicillin derivatives .
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxy-2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-22(2)17(21(27)28)24-19(26)15(20(24)30-22)23-18(25)16(13-9-5-3-6-10-13)29-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,23,25)(H,27,28)/t15-,16?,17+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPPEUOYDWPUKO-MQWDNKACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043196 | |
Record name | Fenbenicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1926-48-3 | |
Record name | Fenbenicillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001926483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenbenicillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENBENICILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/641EDA6X6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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